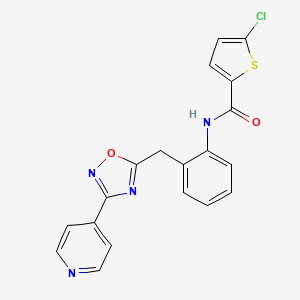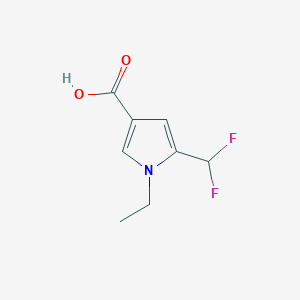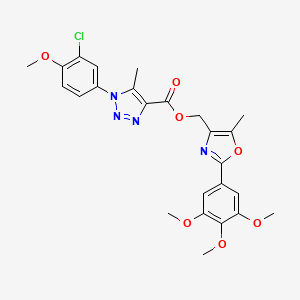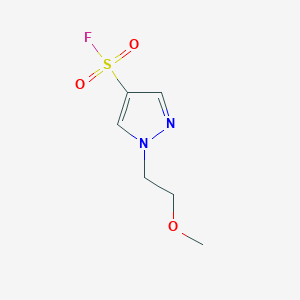![molecular formula C19H10ClF3N2S B2990870 2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-75-3](/img/structure/B2990870.png)
2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C19H10ClF3N2S and its molecular weight is 390.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of 1,3,4-Oxathiazoles
The compound 2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has been studied in the context of synthesizing 1,3,4-oxathiazoles. This synthesis involves 1,3-dipolar cycloaddition reactions with carbonyl groups activated by trihaloalkyl substituents. The resulting 1,3,4-oxathiazoles exhibit various properties, which have been characterized by analytical and spectroscopic methods, including X-ray crystal structure analyses (Damas et al., 1981).
2. Creation of Transparent Aromatic Polyimides
Another application is in the creation of transparent aromatic polyimides with high refractive indices and small birefringences. The compound has been used in reactions that yield transparent polyimides with good thermomechanical stabilities. These materials show potential for various industrial applications due to their desirable optical and mechanical properties (Tapaswi et al., 2015).
3. Development of Anticancer Agents
Research has also explored the synthesis of novel thiophene-containing compounds related to this compound for potential use as anticancer agents. These compounds have been evaluated for their in vitro cytotoxic effects against certain cancer cell lines, showing promise in the development of new therapeutic drugs (Mabkhot et al., 2016).
4. Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds
This compound has also been used in the synthesis of various sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. These have applications in chemiluminescence studies and could have potential uses in analytical chemistry and bioimaging technologies (Watanabe et al., 2010).
5. Antimicrobial Activity
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents that can be effective against various bacteria and fungi (Guna et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEZJXRBWWQBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)
![2-{[4-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2990789.png)
![6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990792.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2990795.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2990797.png)

![N-(4-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2990803.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2990804.png)



![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2990810.png)
